molecular formula C14H26O2 B12661789 2-Methyldecyl acrylate CAS No. 93804-47-8

2-Methyldecyl acrylate

Cat. No.: B12661789
CAS No.: 93804-47-8
M. Wt: 226.35 g/mol
InChI Key: OVZNCXVUIWIDLP-UHFFFAOYSA-N
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Description

2-Methyldecyl acrylate is an organic compound with the chemical formula C14H26O2. It is an ester derived from acrylic acid and 2-methyldecanol. This compound is part of the acrylate family, which is known for its diverse applications in various industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyldecyl acrylate can be synthesized through the esterification of acrylic acid with 2-methyldecanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes are advantageous due to their efficiency and ability to minimize side products. For example, the reaction of acryloyl chloride with 2-methyldecanol in the presence of a base like triethylamine can be conducted in a tubular reactor, resulting in high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyldecyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Polymerization: Poly(this compound)

    Addition Reactions: Various addition products depending on the nucleophile or radical used.

    Ester Hydrolysis: Acrylic acid and 2-methyldecanol.

Scientific Research Applications

2-Methyldecyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-Methyldecyl acrylate involves its polymerization and cross-linking capabilities. The acrylate group can undergo radical polymerization, forming long polymer chains. These polymers can then cross-link, creating a network that imparts desirable mechanical and chemical properties to the material. The molecular targets and pathways involved include the radical intermediates formed during polymerization and the functional groups that participate in cross-linking reactions .

Comparison with Similar Compounds

2-Methyldecyl acrylate is unique among acrylates due to its specific alkyl chain length and branching, which impart distinct properties:

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in a range of reactions, making it valuable in both research and industrial settings. Understanding its preparation, reactions, and applications can help in developing new materials and technologies.

Properties

CAS No.

93804-47-8

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

2-methyldecyl prop-2-enoate

InChI

InChI=1S/C14H26O2/c1-4-6-7-8-9-10-11-13(3)12-16-14(15)5-2/h5,13H,2,4,6-12H2,1,3H3

InChI Key

OVZNCXVUIWIDLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)COC(=O)C=C

Origin of Product

United States

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